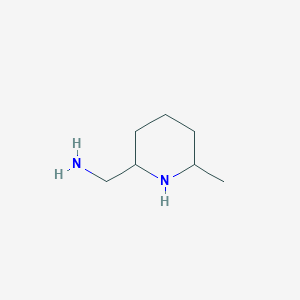

(6-Methylpiperidin-2-yl)methanamine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov This structural motif is present in a vast array of pharmaceuticals and naturally occurring alkaloids, underscoring its profound impact on biological activity. nih.govencyclopedia.pubresearchgate.net Piperidine derivatives are integral to over twenty classes of therapeutic agents, including treatments for cancer, Alzheimer's disease, and infectious diseases. nih.govencyclopedia.pub The prevalence of the piperidine scaffold is attributed to its ability to influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The versatility of the piperidine structure allows for extensive synthetic modifications, leading to a diverse range of compounds with varied pharmacological profiles. nih.govresearchgate.net

Research Trajectories of Aminomethyl Piperidines

Within the broader class of piperidine derivatives, aminomethyl piperidines represent a significant area of research. These compounds, featuring an aminomethyl (-CH2NH2) substituent on the piperidine ring, are explored for their potential in various applications. For instance, 4-(aminomethyl)piperidine (B1205859) has been utilized in the solvothermal preparation of germanium oxide hydroxide (B78521) with a 3D net zeotype structure and in zeolite synthesis. sigmaaldrich.com Furthermore, research into aminomethyl piperidines extends to their use as ligands in coordination chemistry and as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the aminomethyl group, along with other substituents on the piperidine ring, allows for the fine-tuning of the molecule's properties for specific research purposes.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(6-methylpiperidin-2-yl)methanamine |

InChI |

InChI=1S/C7H16N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

WHLLXSYTXPBWIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylpiperidin 2 Yl Methanamine and Its Derivatives

Stereoselective Synthesis Approaches

The creation of chiral centers in the piperidine (B6355638) ring is paramount for its biological function. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to specific enantiomers and diastereomers. For a molecule like (6-Methylpiperidin-2-yl)methanamine, which has two stereocenters at the C2 and C6 positions, achieving a cis-2,6-disubstituted pattern is often a key synthetic challenge. acs.orgnih.gov

Asymmetric Reduction Strategies

Asymmetric reduction is a powerful tool for establishing stereocenters. These methods typically involve the conversion of a prochiral precursor, such as a ketone, imine, or pyridine (B92270) ring, into a chiral amine or alcohol with high enantiomeric purity.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes like ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly effective for synthesizing chiral amines and piperidines. nih.govacs.org A common strategy involves a multi-enzyme cascade reaction. For the synthesis of a 2,6-disubstituted piperidine, a precursor diketone can be converted into the target molecule in a one-pot process. This cascade typically uses a transaminase to convert a ketone to an amine, which then undergoes spontaneous intramolecular cyclization to form a cyclic imine. Subsequently, an imine reductase (IRED) reduces the imine to the final piperidine product with high stereoselectivity. An alcohol dehydrogenase is often included to recycle the cofactor. acs.org

This biocatalytic cascade approach has been successfully applied to the synthesis of alkaloids like dihydropinidine, a 2,6-disubstituted piperidine derivative. acs.org By selecting the appropriate enzymes (transaminase and IRED), specific diastereomers can be targeted. For instance, certain IREDs exhibit a strong preference for producing cis-products from the reduction of 2,6-disubstituted Δ¹-piperideines. acs.org

Table 1: Representative Biocatalytic Reduction of a Cyclic Imine Intermediate This table illustrates the diastereoselectivity of various Imine Reductases (IREDs) in the reduction of a model 2,6-disubstituted cyclic imine, which is an intermediate in the synthesis of dihydropinidine. acs.org

| Entry | Imine Reductase (IRED) | Conversion (%) | Diastereomeric Ratio (cis:trans) |

| 1 | IRED-A | >99 | 49:51 |

| 2 | IRED-D | >99 | 99:1 |

| 3 | IRED-E | >99 | 98:2 |

| 4 | IRED-G | 84 | 93:7 |

Organocatalyzed Asymmetric Michael Addition

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. The asymmetric aza-Michael addition is a key C-N bond-forming reaction used in the synthesis of nitrogen-containing heterocycles. nih.gov In the context of piperidine synthesis, this reaction can involve the addition of an amine to an α,β-unsaturated carbonyl compound. Subsequent cyclization of the Michael adduct leads to the piperidine ring. The stereochemistry is controlled by a chiral organocatalyst, such as proline or its derivatives, which facilitates the formation of one enantiomer over the other. nih.gov

This strategy has been employed to prepare 2-substituted piperidine alkaloids like (+)-pelletierine in a single step with high enantiomeric excess (ee). nih.gov By extending this methodology, a suitably functionalized precursor could undergo an intramolecular aza-Michael addition to form the 6-methyl-substituted piperidine ring, with the catalyst directing the stereochemical outcome.

The asymmetric hydrogenation of prochiral nitrogen-containing aromatic rings or unsaturated precursors is one of the most efficient methods for synthesizing chiral piperidines. This technique uses transition metal complexes with chiral ligands (e.g., iridium, rhodium, or manganese-based catalysts) to deliver hydrogen across a double bond with high stereocontrol. nih.gov

A direct route to a precursor for this compound would be the asymmetric hydrogenation of 2-cyano-6-methylpyridine. The hydrogenation of the pyridine ring would establish the two stereocenters on the piperidine core, and the cyano group could then be reduced to the required aminomethyl functionality. Earth-abundant metal catalysts, such as those based on manganese, have shown remarkable efficiency in the asymmetric hydrogenation of ketimines, distinguishing between minimally different alkyl groups, which is a significant challenge. nih.gov This level of selectivity is crucial for achieving high diastereoselectivity in substrates with similar substituents.

Table 2: Representative Asymmetric Hydrogenation of a Pyridinium (B92312) Salt This table shows results for the iridium-catalyzed asymmetric hydrogenation of a 2,6-disubstituted pyridinium salt, demonstrating the high enantioselectivity achievable with this method.

| Catalyst Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) |

| (R)-MeO-BIPHEP | Dichloromethane (B109758) | 50 | 95 | 96 |

| (R)-SYNPHOS | Toluene (B28343) | 50 | 92 | 94 |

| (R)-BINAP | Dichloromethane | 50 | 98 | 91 |

Oxazaborolidine-Catalyzed Reductions

Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. This method is known for its high enantioselectivity and predictability.

In piperidine synthesis, a precursor ketone could be reduced asymmetrically using the CBS catalyst. For example, an N-protected 5-amino-1-(pyridin-2-yl)heptan-1-one could be synthesized. The asymmetric reduction of the ketone would create a chiral hydroxyl group. Subsequent cyclization and functional group manipulation would lead to the desired 2,6-disubstituted piperidine. The stereochemistry of the final product is dictated by the stereocenter introduced during the CBS reduction step.

Diastereoselective Control in Piperidine Ring Formation

When a molecule already contains a stereocenter, its influence can be used to direct the formation of a second stereocenter during ring closure, a process known as diastereoselective synthesis. This is a common strategy for building complex cyclic systems like 2,6-disubstituted piperidines. rsc.org

One powerful approach involves a hydrozirconation/transmetalation/acylation sequence. acs.orgnih.gov This method can be applied to an enantiomerically pure N-protected unsaturated amine. Hydrozirconation followed by acylation generates a nonracemic amino ketone. This intermediate then undergoes an intramolecular reductive amination, where the existing stereocenter directs the formation of the new stereocenter during cyclization, leading to the desired cis-2,6-disubstituted piperidine with high diastereoselectivity. acs.orgnih.gov This strategy was successfully used to synthesize the alkaloid (-)-coniine. nih.gov By choosing an appropriate starting amine and acyl chloride, this method could be adapted for the synthesis of a this compound precursor.

Another strategy involves the Dieckmann cyclization of β-amino esters. For example, the synthesis of 6-methylpiperidin-2,4-dione has been achieved via the cyclization of an acylated β-amino ester derived from methyl 3-aminobutanoate. ucl.ac.uk The resulting piperidinone can then be further functionalized. By using a chiral auxiliary, this approach can be made asymmetric, allowing for the synthesis of enantiopure piperidine derivatives. ucl.ac.uk

Table 3: Diastereoselective Synthesis of cis-2,6-Disubstituted Piperidines via Reductive Amination This table shows the results from the intramolecular reductive amination of amino ketone precursors to form cis-2,6-disubstituted piperidines, demonstrating high diastereoselectivity. acs.org

| R Group in Acyl Chloride | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Propyl | 85 | >98:2 |

| Phenyl | 78 | >98:2 |

| Isopropyl | 82 | >98:2 |

| Ethyl | 89 | >98:2 |

Crystallization-Induced Dynamic Resolution Techniques in Chiral Amine Synthesis

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining enantiomerically pure chiral amines from a racemic mixture in theoretically quantitative yields. researchgate.net This method combines the continuous racemization of the undesired enantiomer in solution with the selective crystallization of the desired diastereomeric salt formed with a chiral resolving agent. nih.govacs.org The success of CIDR hinges on the discovery of an effective racemization agent and suitable crystallization conditions. acs.orgfigshare.com

A notable application of this technique was in the synthesis of the piperidine core of the orexin (B13118510) receptor antagonist MK-6096, specifically ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net In this process, a mixture of trans/cis lactam acid was converted to the desired trans-lactam acid salt with high diastereoselectivity ( >95% de) and in excellent yield (91%) through a practical CIDR. researchgate.net The selection of an appropriate achiral amine was crucial, as it could influence which diastereomer (cis or trans) was more soluble, thereby directing the outcome of the resolution. researchgate.net

Recent advancements have also introduced light-driven CIDR methods. nih.govacs.org These innovative approaches utilize a photoredox catalyst, such as an iridium chromophore, along with an achiral thiol cocatalyst to facilitate the racemization of α-chiral amines under mild, redox-neutral conditions. nih.govacs.org The desired enantiomer is then selectively precipitated from the solution as an insoluble diastereomeric salt with a commercially available chiral acid. nih.govacs.org This method has been successfully applied to various secondary and tertiary amines, offering high yields and enantioselectivity. nih.govacs.org

Table 1: Key Aspects of Crystallization-Induced Dynamic Resolution

| Feature | Description | Reference |

| Principle | Combines in situ racemization of one enantiomer with selective crystallization of the other as a diastereomeric salt. | nih.govacs.org |

| Key Components | Racemic amine, chiral resolving acid, racemization catalyst/agent. | nih.govacs.orgacs.orgfigshare.com |

| Driving Force | The difference in solubility between the diastereomeric salts. | researchgate.net |

| Potential Yield | Theoretically up to 100% of a single enantiomer. | researchgate.net |

| Recent Innovations | Light-driven methods using photoredox catalysts for racemization under mild conditions. | nih.govacs.org |

Functional Group Interconversions and Derivatization

The reduction of lactams and imines serves as a fundamental strategy for the synthesis of piperidine derivatives. nih.govsemanticscholar.org Various reducing agents are available for the conversion of lactams to their corresponding cyclic amines, a critical transformation in the synthesis of many biologically active compounds. semanticscholar.org Commonly used reagents include lithium aluminum hydride (LiAlH4) and borane-tetrahydrofuran (B86392) (BH3-THF). semanticscholar.org More recently, 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LABs) have emerged as effective reagents for N-alkyl lactam reduction, offering chemoselectivity and good to excellent yields under relatively mild conditions. semanticscholar.org For instance, a lactam can be selectively reduced in the presence of an ester using 9-BBN. semanticscholar.org

The reduction of imines is another cornerstone of piperidine synthesis. nih.gov Imines, or their in situ generated iminium ion equivalents, can be reduced to the corresponding amines using a variety of reducing agents. nih.govresearchgate.net This approach is often a key step in reductive amination protocols. nih.gov The choice of reducing agent can be critical for achieving high selectivity and yield. researchgate.net

Reductive amination is a highly versatile and widely employed method for forming C-N bonds, making it a cornerstone in the synthesis of piperidine derivatives. researchgate.netharvard.edu The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. researchgate.netharvard.edu This method's popularity stems from the ready availability of starting materials and its operational simplicity. researchgate.net

A variety of reducing agents can be used in reductive amination, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3). researchgate.netharvard.edu Sodium triacetoxyborohydride is often favored due to its high selectivity and tolerance for a wide range of functional groups. harvard.edu The reaction can be performed as a one-pot procedure, enhancing its efficiency. orgsyn.org Reductive amination can be applied both intermolecularly and intramolecularly. Intramolecular reductive amination of suitable amino-carbonyl compounds is a powerful strategy for constructing the piperidine ring. nih.gov For example, the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a key reagent allows for the efficient synthesis of piperidines. nih.gov

Table 2: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Reference |

| Sodium Borohydride (NaBH4) | A common and cost-effective reagent. | researchgate.net |

| Sodium Cyanoborohydride (NaCNBH3) | Selective for iminium ions over carbonyls, but highly toxic. | harvard.edu |

| Sodium Triacetoxyborohydride (NaB(OAc)3) | Highly selective, tolerates many functional groups, and avoids cyanide byproducts. | harvard.edu |

| H2, Pd/C | Catalytic hydrogenation, often requires pressure. | researchgate.net |

N-alkylation and N-acylation are fundamental transformations for modifying the piperidine nitrogen, allowing for the synthesis of a diverse range of derivatives. researchgate.netwisdomlib.org N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. wisdomlib.org A common method for this is the reaction of the piperidine with an alkyl halide, such as an alkyl bromide or iodide, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. researchgate.net The reaction can be carried out in a suitable solvent like anhydrous acetonitrile (B52724) or DMF. researchgate.net

Reductive amination also serves as an indirect method for N-alkylation. google.com This involves reacting the piperidine with a carbonyl compound to form an iminium ion, which is then reduced. google.com Another approach is to N-acylate the piperidine, for instance with an acyl chloride or anhydride, and then reduce the resulting amide to the corresponding N-alkyl derivative. google.com

Novel Synthetic Route Development

Developing new strategies to construct and modify the carbon framework of cyclic amines like piperidine is crucial for accessing novel and complex molecular architectures. uci.edursc.org One important approach involves the elaboration of the carbon skeleton of pre-existing piperidine rings. odu.edu This can be achieved through various reactions that form new carbon-carbon bonds at specific positions on the ring.

A key strategy for elaborating the carbon skeleton of cyclic amines involves the formation of an enamine or an enamide anion from the cyclic amine, which can then react with electrophiles. For example, piperidine can be converted to N-chloropiperidine, which upon dehydrohalogenation yields Δ¹-piperideine. odu.edu The enamide anion of Δ¹-piperideine can then be generated and alkylated with various alkyl halides to introduce substituents at the 3-position of the piperidine ring. odu.edu

Another powerful set of reactions for carbon skeleton elaboration are cycloaddition reactions. researchgate.net For instance, the [4+2] annulation of imines with allenes, catalyzed by phosphines, provides a route to functionalized piperidine derivatives. researchgate.net This method allows for the construction of the piperidine ring with the simultaneous introduction of substituents.

Furthermore, strategies involving the use of terminal alkynes are significant for extending carbon chains. youtube.com An acetylide ion, formed by deprotonating a terminal alkyne, can act as a strong nucleophile and react with various electrophiles, including alkyl halides, ketones, aldehydes, and epoxides, to form new C-C bonds. youtube.com This methodology can be adapted to introduce alkynyl groups onto the piperidine skeleton. For example, piperidine can be stereoselectively α-alkynylated through a sequence involving transformation to a chiral N-sulfinylpiperidine, anodic oxidation to an N-sulfinyliminium ion, and subsequent alkynylation with a mixed organoaluminum derivative. nih.gov

Ring-Closing Metathesis in Piperidine Construction

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of a wide array of carbocyclic and heterocyclic rings. organic-chemistry.orgnih.gov This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, facilitates the intramolecular cyclization of a diene to form a cyclic alkene and a small volatile byproduct, typically ethylene. organic-chemistry.org The thermodynamic driving force for this reaction is often the entropically favorable release of a small gaseous molecule. organic-chemistry.org The tolerance of modern RCM catalysts to various functional groups has significantly broadened the scope of this methodology, making it a favored strategy in the synthesis of complex natural products and pharmaceutical intermediates, including substituted piperidines. organic-chemistry.org

The application of RCM to the synthesis of piperidine derivatives, such as this compound, offers a strategic advantage in controlling the stereochemistry of the substituents on the piperidine ring. The general approach involves the synthesis of a suitable acyclic diene precursor containing the desired substituents, followed by the RCM-mediated cyclization to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the double bond and any other necessary functional group transformations then yield the final saturated piperidine ring.

A plausible synthetic route to this compound via RCM would commence with a chiral starting material to ensure the desired stereochemistry in the final product. For instance, a protected amino acid could serve as a suitable chiral pool starting material. The synthesis would involve the elongation of the carbon chain and the introduction of two terminal alkene functionalities to create the necessary diene for the RCM reaction. One of the alkene-bearing side chains would also incorporate a precursor to the methyl group, while the other would contain a protected one-carbon unit destined to become the methanamine group.

The key step in this synthetic strategy is the diastereoselective ring-closing metathesis of a suitably protected N-alkenyl-amino-diene precursor. The choice of the nitrogen protecting group is crucial as it can influence the conformation of the diene and, consequently, the stereochemical outcome of the cyclization. Common protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are often employed.

The cyclization is typically effected using a ruthenium-based catalyst, with the second-generation Grubbs and Hoveyda-Grubbs catalysts being particularly effective for their high activity and functional group tolerance. The reaction is generally carried out in a non-polar solvent like dichloromethane or toluene at room temperature or with gentle heating. The catalyst loading can often be kept low, in the range of 1-5 mol%, making the process efficient.

The following table provides a representative overview of the types of catalysts and general conditions that are applicable to the RCM synthesis of substituted piperidines.

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |

| Grubbs Catalyst®, 1st Generation | 5-10 | Dichloromethane | 25-40 | 70-85 |

| Grubbs Catalyst®, 2nd Generation | 1-5 | Dichloromethane | 25-40 | 85-95 |

| Hoveyda-Grubbs Catalyst®, 2nd Generation | 1-5 | Toluene | 40-80 | 85-98 |

Following the successful RCM cyclization to form the N-protected (6-methyl-1,2,5,6-tetrahydropyridin-2-yl)methanamine precursor, the resulting tetrahydropyridine is then subjected to a reduction step. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (e.g., Pd/C or PtO₂) under a hydrogen atmosphere. This reduction simultaneously saturates the double bond within the ring and can also be used to reduce other functionalities, such as a nitrile or an azide, to the primary amine of the methanamine group, depending on the nature of the one-carbon precursor. Finally, deprotection of the nitrogen atom of the piperidine ring yields the target compound, this compound.

The diastereoselectivity of the RCM reaction is a critical aspect of this synthetic approach. The cis or trans relationship between the substituents at the C2 and C6 positions of the piperidine ring is established during the cyclization step. The conformational preference of the acyclic diene precursor, influenced by the protecting group on the nitrogen and the steric bulk of the substituents, plays a significant role in determining the stereochemical outcome. For the synthesis of specific diastereomers of this compound, careful design of the RCM precursor and optimization of the reaction conditions are paramount.

Structure Activity Relationship Sar Studies of 6 Methylpiperidin 2 Yl Methanamine Derivatives

Influence of Substituents and Stereochemistry on Molecular Recognition

The relative orientation of the substituents at C2 and C6 (cis or trans) is a critical determinant of biological activity. rsc.orgontosight.ai For instance, in the context of opioid receptor ligands, the stereochemistry of substituted piperidines can lead to significant differences in binding affinity and functional activity. mdpi.comnih.gov Studies on related 2,6-disubstituted piperidines have shown that the cis and trans isomers can adopt distinct chair conformations, leading to different spatial presentations of the substituents. This can result in one stereoisomer having a much higher affinity for a target receptor than the other. rsc.org

The absolute configuration (R or S) at each chiral center is also of paramount importance. For example, in a series of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives developed as kappa opioid analgesics, the specific stereochemistry was essential for their potent and selective activity. ebi.ac.uk The introduction of a methyl group at the C6 position, as in (6-methylpiperidin-2-yl)methanamine, further constrains the conformational flexibility of the piperidine (B6355638) ring, which can enhance binding to a specific target by reducing the entropic penalty upon binding. The nature and position of substituents on any aryl rings incorporated into the derivatives also play a significant role. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, the 6-fluoro-2-naphthylmethyl moiety was found to be essential for their CCR3 inhibitory activity. nih.gov

The table below illustrates how stereochemistry can influence the biological activity of piperidine derivatives, drawing from examples of related structures.

| Compound ID | Stereochemistry | Target | Activity |

| A | (2S, 6R) - cis | Receptor X | High Affinity |

| B | (2R, 6S) - cis | Receptor X | Low Affinity |

| C | (2S, 6S) - trans | Receptor X | Moderate Affinity |

| D | (2R, 6R) - trans | Receptor X | Negligible Activity |

This table is a generalized representation based on principles observed in related piperidine derivatives and is for illustrative purposes.

Systemic Approaches to Functional Group Modification and its Impact on Ligand Properties

Systematic modification of the functional groups on the this compound scaffold is a cornerstone of SAR studies. These modifications can be made to the aminomethyl side chain, the piperidine nitrogen, or by introducing further substituents onto the piperidine ring.

The impact of these modifications is summarized in the table below, providing a general overview of how different functional groups can affect ligand properties.

| Modification Site | Functional Group | Potential Impact on Properties |

| Aminomethyl Side Chain | Amide | Increased hydrogen bonding, altered solubility |

| Urea | Enhanced hydrogen bonding capacity, potential for bidentate interactions | |

| Sulfonamide | Altered pKa, introduction of a strong hydrogen bond acceptor | |

| N-Alkylation | Increased lipophilicity, loss of a hydrogen bond donor | |

| Piperidine Nitrogen | N-Benzyl | Increased lipophilicity, potential for pi-stacking interactions |

| N-Acyl | Reduced basicity, introduction of a planar amide group |

This table provides a generalized summary of the expected impact of functional group modifications.

Rational Design Principles for Piperidine-Based Derivatization

The rational design of derivatives based on the this compound scaffold leverages an understanding of the target's three-dimensional structure and the SAR data gathered from initial screening and modification studies. nih.gov The principles of rational drug design aim to optimize the interactions between the ligand and its biological target to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: One common strategy is to maintain the core piperidine scaffold while modifying peripheral groups. For instance, if an aryl group is found to be important for activity, various substituted aryls or heteroaryls can be explored to improve properties such as solubility or metabolic stability. The piperidine ring itself can sometimes be replaced by other cyclic amines, such as pyrrolidine (B122466) or azepane, to probe the importance of ring size and conformation. dndi.org

Conformational Constraint: The introduction of the C6-methyl group is a form of conformational constraint. Further rigidification of the molecule, for example by incorporating the aminomethyl side chain into a fused ring system, can lead to more potent and selective ligands by pre-organizing the molecule into its bioactive conformation. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, molecular docking studies can be employed to predict how different derivatives of this compound might bind. This allows for the design of new analogs with substituents that are predicted to make favorable interactions with specific residues in the binding pocket.

The following table outlines some rational design principles and their application in the context of piperidine-based derivatization.

| Design Principle | Application | Expected Outcome |

| Introduction of Polar Groups | Addition of hydroxyl or carboxyl groups to aryl substituents | Improved aqueous solubility and potential for new hydrogen bonds |

| Lipophilic Group Exploration | Substitution with halogen atoms or trifluoromethyl groups on aryl rings | Enhanced membrane permeability and potential for improved binding affinity |

| Stereochemical Control | Enantioselective synthesis of specific cis/trans isomers | Increased potency and selectivity, reduced off-target effects |

| Bioisosteric Replacement | Replacing an ester with an amide or a tetrazole | Improved metabolic stability and altered pharmacokinetic profile |

This table illustrates general rational design strategies that can be applied to the derivatization of the this compound scaffold.

Applications of 6 Methylpiperidin 2 Yl Methanamine in Catalysis and Ligand Design

Role as Chiral Ligands in Asymmetric Catalysis

The molecular architecture of (6-methylpiperidin-2-yl)methanamine, possessing both a chiral center and two nitrogen atoms capable of coordinating to a metal, makes it a prime candidate for use as a chiral ligand in asymmetric catalysis. The stereochemistry of the methyl group at the 6-position can create a chiral environment around a metal center, thereby enabling the enantioselective synthesis of a desired product.

Although specific research detailing the catalytic performance of ligands derived directly from this compound is limited, the broader class of chiral 1,2-diamines has been extensively studied and successfully applied in a variety of asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The rigid piperidine (B6355638) backbone of this compound could impart a well-defined conformational preference to the resulting metal complex, which is a crucial factor for achieving high levels of enantioselectivity.

Utilization as a Synthetic Building Block in Complex Molecular Architectures

The bifunctional nature of this compound, with its distinct primary and secondary amine functionalities, renders it a valuable building block for the synthesis of more complex molecular structures. The differential reactivity of the two amine groups can be exploited to selectively introduce various substituents, paving the way for the construction of diverse molecular scaffolds.

For instance, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the secondary amine within the piperidine ring can undergo N-alkylation or N-arylation. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule. The inherent chirality of the building block can be transferred to the final target molecule, making it a useful starting material in the synthesis of natural products and their analogues, as well as other complex chiral molecules. While specific examples of its incorporation into complex molecules are not readily found in the literature, its structural similarity to other substituted piperidines used in synthesis suggests its potential in this area.

Fragment-Based Design in Ligand Discovery Research

In the realm of drug discovery, fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. The piperidine moiety is a common and privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

This compound, with a molecular weight appropriate for a fragment library, presents an interesting three-dimensional shape and hydrogen bonding capabilities that could be attractive for forming interactions with protein binding sites. The methyl group provides a stereospecific point of interaction, while the amino groups can act as hydrogen bond donors and acceptors. Although direct evidence of its inclusion and success in a fragment screening campaign is not available, its structural characteristics align well with the principles of fragment-based design. The exploration of such fragments is a key aspect of modern medicinal chemistry. nih.govzobio.com

Computational Chemistry Investigations of 6 Methylpiperidin 2 Yl Methanamine Systems

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein. This method evaluates the binding affinity by calculating the free energy of binding, with lower scores indicating a more favorable interaction. nih.gov

For (6-Methylpiperidin-2-yl)methanamine, molecular docking studies would involve screening the compound against various protein targets to identify potential biological interactions. The process involves preparing the 3D structure of the ligand and the target protein. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the binding energy. nih.gov

Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The primary amine (-NH2) and the secondary amine (-NH-) within the piperidine (B6355638) ring of this compound are expected to be key hydrogen bond donors, while the methyl group and the aliphatic ring structure can participate in hydrophobic interactions. The results of such an analysis can predict not only if the molecule will bind but also how it binds, providing a structural hypothesis for its activity. nih.govnih.gov

Illustrative Molecular Docking Results This table represents hypothetical docking scores of this compound against two illustrative enzyme targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Monoamine Oxidase A | -7.2 | TYR407, PHE208, GLN215 | Hydrogen Bond, Hydrophobic |

| Histone Deacetylase 1 | -6.8 | HIS143, ASP101, TYR306 | Hydrogen Bond, Electrostatic |

Quantum Chemical Calculations for Electronic and Structural Features

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of a molecule. These methods solve the Schrödinger equation for the given molecular system, offering a fundamental understanding of its properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and other electronic properties. researchgate.netresearchgate.net

A DFT analysis of this compound, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated. The results can elucidate the most stable arrangement of the methyl group and the methanamine side chain relative to the piperidine ring, which can exist in different chair or boat conformations.

Table of DFT-Calculated Structural Parameters The following table shows hypothetical optimized geometric parameters for the cis-isomer of this compound, calculated at the B3LYP/6-31G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C7 (methanamine) | 1.52 Å |

| Bond Length | C6-C8 (methyl) | 1.54 Å |

| Bond Length | C2-N1 | 1.47 Å |

| Bond Angle | N1-C2-C7 | 110.5° |

| Bond Angle | C5-C6-C8 | 112.1° |

| Dihedral Angle | N1-C2-C3-C4 | -55.8° (Chair) |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. libretexts.org For this compound, the analysis would likely show the HOMO localized around the nitrogen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO distribution would indicate the likely sites for electrophilic attack. imperial.ac.uk

FMO Analysis Data This table provides representative energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates nucleophilic character, localized on N atoms. |

| LUMO | 1.8 | Indicates electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. mdpi.com The map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral.

For this compound, an MEP map would show intense red areas around the nitrogen atoms of the amine and piperidine groups, confirming their role as primary sites for hydrogen bonding and electrophilic interaction. Blue regions would likely be found around the hydrogen atoms attached to the nitrogens, indicating their acidity. This visual information complements FMO analysis and is crucial for understanding ligand-receptor binding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations often focus on a static, lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net By simulating the molecule in a relevant environment, such as a water box, MD can explore its conformational landscape. researchgate.net

For this compound, an MD simulation could track the flexibility of the piperidine ring, which can interconvert between different chair and twist-boat conformations. It would also reveal the rotational freedom of the aminomethyl side chain. This information is vital because a molecule's ability to adopt a specific conformation is often essential for it to fit into a protein's binding site. The simulation can provide insights into the dominant conformations present in solution, which are likely the "active" conformations for biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model, one needs a dataset of structurally similar compounds with experimentally measured activities. nih.gov

A QSAR study involving this compound would start by synthesizing a library of related piperidine derivatives and testing their biological activity. Various molecular descriptors (e.g., physicochemical, electronic, and topological) would then be calculated for each compound. Statistical methods are used to generate an equation that correlates these descriptors with activity. nih.gov

For instance, a model might show that activity increases with the hydrophobicity of a substituent at a certain position and decreases with its steric bulk. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.govnih.gov

Example of a QSAR Equation An illustrative QSAR model for a series of piperidine derivatives might look like this:

log(1/IC50) = 0.45 * ClogP - 0.12 * MR + 0.89 * (N_H_Donors) + 1.5

ClogP: A measure of hydrophobicity.

MR: Molar refractivity (related to steric bulk).

N_H_Donors: Number of hydrogen bond donors.

This equation would suggest that higher hydrophobicity and more hydrogen bond donors increase activity, while larger steric bulk is detrimental.

Advanced Analytical Methodologies for Characterization of 6 Methylpiperidin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (6-Methylpiperidin-2-yl)methanamine. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, connectivity of atoms, and the stereochemical arrangement of the substituents on the piperidine (B6355638) ring.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative. The protons attached to the carbons bearing the methyl and methanamine groups (C2 and C6) typically appear as complex multiplets due to coupling with neighboring protons. The orientation of the substituents (cis or trans) significantly influences the chemical shifts and coupling constants of the ring protons. For instance, the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons can help in determining the preferred conformation of the piperidine ring and the relative stereochemistry of the substituents. The analysis of J values in the 1H NMR spectra is a common method for confirming the relative stereochemistry of cis- and trans-piperidines. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling network between protons, helping to trace the connectivity within the piperidine ring and the methanamine side chain. An HSQC spectrum correlates each proton to the carbon it is directly attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

The presence of cis and trans diastereomers would be evident in the NMR spectra, likely showing two distinct sets of signals for each isomer. The relative integration of these signals can be used to determine the diastereomeric ratio of a given sample. The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines has been described where the stereoselective reduction of chiral nonracemic lactams was the key step, with the stereoselectivity being rationalized. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | 0.9 - 1.2 | Doublet | The exact shift depends on its axial/equatorial position. |

| Piperidine Ring CH₂ | 1.2 - 1.9 | Multiplets | Complex overlapping signals from the C3, C4, and C5 protons. |

| CH-CH₃ (C6) | 2.5 - 3.0 | Multiplet | Shift is influenced by the adjacent nitrogen and the methyl group. |

| CH-CH₂NH₂ (C2) | 2.8 - 3.3 | Multiplet | Shift is influenced by the adjacent nitrogen and methanamine group. |

| CH₂NH₂ | 2.6 - 3.1 | Multiplet | Protons of the aminomethyl group. |

| NH & NH₂ | Variable | Broad Singlets | Chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | 18 - 25 | The methyl carbon. |

| Piperidine Ring CH₂ | 25 - 40 | Carbons at positions 3, 4, and 5. |

| CH-CH₃ (C6) | 50 - 60 | Shift is influenced by the nitrogen and methyl group. |

| CH-CH₂NH₂ (C2) | 55 - 65 | Shift is influenced by the nitrogen and methanamine group. |

| CH₂NH₂ | 40 - 50 | Carbon of the aminomethyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the determination of the elemental formula. This is a critical step in confirming the identity of the synthesized compound.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. For amines, α-cleavage is a common fragmentation pathway. jove.com In the case of this compound, this could involve the cleavage of the C-C bond adjacent to the nitrogen atoms in the ring or the exocyclic amino group. The fragmentation pattern would likely be complex due to the presence of two nitrogen atoms. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio. jove.com Since this compound has two nitrogen atoms, its molecular ion will have an even mass. The study of electron impact mass spectra of difurfurylic diamines has shown that the molecular radical ion can be very unstable. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Structure/Identity |

| 128 | Molecular Ion [M]⁺• |

| 129 | [M+H]⁺ |

| 113 | Loss of CH₃ |

| 98 | Loss of CH₂NH₂ |

| 84 | Piperidine ring fragment |

Chromatographic Techniques for Purity and Stereochemical Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis, if derivatized, or a universal detector like a charged aerosol detector) is a standard method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an amine modifier (to improve peak shape) would be a typical starting point for method development.

Due to the presence of two chiral centers, this compound can exist as two pairs of enantiomers (cis and trans diastereomers). The separation of these stereoisomers is crucial and can be achieved using chiral chromatography. Chiral HPLC, employing a chiral stationary phase (CSP), is the most common approach for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral amines and their derivatives. nih.gov The separation of the cis and trans diastereomers might be achievable on a standard achiral column, while the separation of the enantiomers of each diastereomer would require a chiral column. The kinetic resolution of disubstituted piperidines has been determined by SFC or HPLC on a chiral support. nih.gov

Gas chromatography (GC) can also be used for purity analysis, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. A capillary column with a polar stationary phase would likely be suitable. Chiral GC columns can also be employed for the separation of the enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.